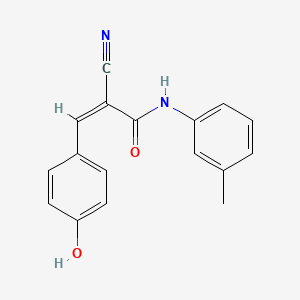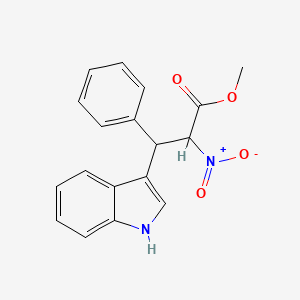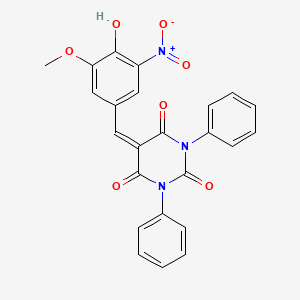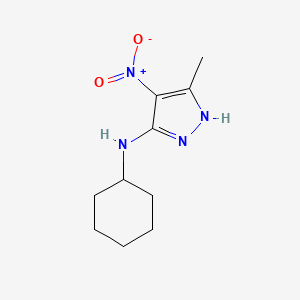
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)acrylamide
説明
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)acrylamide, also known as CHM-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)acrylamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines and fibrotic markers in animal models, indicating its potential as a therapeutic agent for chronic inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)acrylamide is its high purity and stability, making it a reliable compound for scientific research. Additionally, this compound has been shown to have low toxicity in animal models, making it a safer alternative to other anti-cancer drugs. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)acrylamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the goal of developing a new anti-cancer or anti-inflammatory drug.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and chronic inflammatory diseases. Its reliable synthesis method, low toxicity, and range of biochemical and physiological effects make it a valuable compound for scientific research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
科学的研究の応用
2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-fibrotic properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and liver cancers. Additionally, this compound has been shown to reduce inflammation and fibrosis in animal models, making it a promising candidate for the treatment of chronic inflammatory diseases.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-3-2-4-15(9-12)19-17(21)14(11-18)10-13-5-7-16(20)8-6-13/h2-10,20H,1H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRCCIQLFSPKM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3884161.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3884165.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B3884176.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3884191.png)
![ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate](/img/structure/B3884198.png)
![{2-[(tert-butoxycarbonyl)hydrazono]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}acetic acid](/img/structure/B3884200.png)
![3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3884202.png)


![1-(3-isoxazolyl)-N-methyl-N-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)ethanamine](/img/structure/B3884231.png)
![3-[1-(hydroxymethyl)-3-methylbutyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3884237.png)


![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3884266.png)
